3-SULFO-2-NAPHTHOIC ACID, MG SALT-BIS (H EXACL-CYCLOPENTADIENE) TECH., MOI
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Overview
Description
NSC-270718 is a compound identified for its potential antimitotic and antitumor activities. It has been studied for its ability to inhibit the human mitotic kinesin Eg5, which plays a crucial role in mitosis by forming a bipolar spindle . This compound has shown promise in inducing mitotic arrest in cancer cells, making it a subject of interest in cancer research.
Chemical Reactions Analysis
NSC-270718 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC-270718 has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study the mechanisms of antimitotic agents.
Biology: It helps in understanding the role of mitotic kinesin Eg5 in cell division.
Medicine: It shows potential as an antitumor agent, particularly in inducing mitotic arrest in cancer cells.
Industry: It may be used in the development of new anticancer drugs.
Mechanism of Action
The mechanism of action of NSC-270718 involves the inhibition of the human mitotic kinesin Eg5. This inhibition prevents the formation of a bipolar spindle, leading to mitotic arrest and subsequent cell death in cancer cells . The molecular targets include the ATPase activity of Eg5, which is essential for its function in mitosis.
Comparison with Similar Compounds
NSC-270718 can be compared with other similar compounds, such as:
S-trityl-L-cysteine (NSC 83265): Another potent inhibitor of Eg5 with similar antimitotic properties.
Flexeril (NSC 78206): Known for its ability to induce mitotic arrest in cancer cells.
Phenothiazine analogues (NSC 169676 and NSC 59349): These compounds also inhibit Eg5 and show antitumor activity.
Gossypol: A natural compound with antimitotic and antitumor properties.
NSC-270718 is unique in its specific inhibition of Eg5 and its potent antimitotic effects, making it a valuable compound for further research and development in cancer therapy.
Biological Activity
3-Sulfo-2-naphthoic acid, a sulfonated derivative of naphthoic acid, has garnered attention due to its potential biological activities. The magnesium salt form, particularly when combined with bis(h-exacl-cyclopentadiene), presents unique properties that may influence its biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity studies, and potential applications in various fields.
3-Sulfo-2-naphthoic acid is characterized by its sulfonic acid group attached to the naphthalene ring system. This structural modification enhances its solubility and reactivity compared to its non-sulfonated counterparts.
Biological Activity Overview
The biological activity of 3-sulfo-2-naphthoic acid and its salts has been investigated in various studies, revealing insights into their pharmacological properties.
Pharmacological Effects
- Antimicrobial Activity : Research indicates that sulfonated naphthoic acids exhibit antimicrobial properties. For instance, compounds derived from naphthoic acid have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
- Antioxidant Properties : Some studies suggest that naphthoic acid derivatives possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, potentially influencing conditions like diabetes and obesity .
Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of 3-sulfo-2-naphthoic acid.
Acute and Chronic Toxicity
- Acute Toxicity : Initial studies indicate that high doses can lead to adverse effects such as liver and kidney damage. For instance, a study reported significant liver weight increases at doses of 300 mg/kg in animal models .
- Chronic Toxicity : Long-term exposure studies have identified no-observed-adverse-effect levels (NOAEL) at 60 mg/kg for males and 12 mg/kg for females. These findings underscore the importance of dose management in therapeutic applications .
Case Studies
Several case studies highlight the practical implications of using 3-sulfo-2-naphthoic acid in various fields:
- Pharmaceutical Applications : A study explored the use of naphthoic acid derivatives as potential drug candidates for inflammatory diseases, showing promising results in modulating inflammatory pathways through receptor interactions .
- Agricultural Use : Investigations into the insecticidal properties of magnesium complexes containing naphthoic acid derivatives revealed effectiveness against common agricultural pests, suggesting their utility as eco-friendly pesticides .
Data Table: Summary of Biological Activities
Properties
CAS No. |
1755-58-4 |
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Molecular Formula |
C21H8Cl12O5S |
Molecular Weight |
797.8 g/mol |
IUPAC Name |
1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylic acid |
InChI |
InChI=1S/C21H8Cl12O5S/c22-11-13(24)18(28)9-7(16(11,26)20(18,30)31)3-1-5(15(34)35)6(39(36,37)38)2-4(3)8-10(9)19(29)14(25)12(23)17(8,27)21(19,32)33/h1-2,7-10H,(H,34,35)(H,36,37,38) |
InChI Key |
QCIIYEDWVXHYTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3C(C4C(C2=CC(=C1C(=O)O)S(=O)(=O)O)C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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